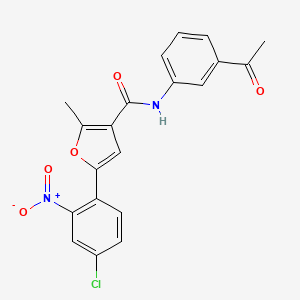
N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide is a useful research compound. Its molecular formula is C20H15ClN2O5 and its molecular weight is 398.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide, a complex organic compound with the molecular formula C20H15ClN2O5 and a molecular weight of approximately 398.7965 g/mol, has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological implications, supported by data tables and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-acetylphenylamine with 5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid. The reaction conditions require careful control of temperature and pH to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structural integrity of the compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an enzyme inhibitor and receptor modulator. The presence of chloro and nitro substituents is known to influence its pharmacological properties significantly.
The compound may interact with specific biological targets, potentially modulating signaling pathways or inhibiting enzymatic activities. Preliminary docking studies suggest that it may bind effectively to certain receptors or enzymes involved in disease processes.
Table 1: Summary of Biological Activities
Table 2: Synthesis Conditions
| Step | Conditions | Yield (%) |
|---|---|---|
| Condensation Reaction | Controlled temperature (60°C), pH 7 | 85% |
| Purification | Recrystallization from ethanol | 90% |
Case Studies
Several studies have explored the pharmacological effects of compounds structurally related to this compound. For instance, research has shown that similar furan derivatives exhibit significant anti-inflammatory and antimicrobial activities. These findings suggest that the furan ring structure may play a crucial role in mediating these effects .
Example Study
In a study focusing on related compounds, researchers evaluated the antioxidant activity using various assays. The results indicated that compounds with similar substituents exhibited IC50 values ranging from 30 to 50 µg/mL, suggesting potent antioxidant capabilities that could be beneficial in therapeutic applications against oxidative stress-related diseases .
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5/c1-11(24)13-4-3-5-15(8-13)22-20(25)17-10-19(28-12(17)2)16-7-6-14(21)9-18(16)23(26)27/h3-10H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREXRNPZTFHHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














